molecular formula C11H18BNO2S B7580351 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No. B7580351
M. Wt: 239.15 g/mol
InChI Key: LELDFPNOLIQNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a boronate ester derivative of thiazole, which has been shown to exhibit unique properties that make it useful in various research fields.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is not fully understood. However, it has been suggested that the boronate ester group may play a role in its biological activity.
Biochemical and Physiological Effects
Studies have shown that 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exhibits antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in lab experiments is its unique properties, which make it useful in various research fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

1. Drug discovery: Further research is needed to investigate the potential of 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole as a drug candidate for cancer treatment.
2. Material science: More research is needed to explore the potential applications of 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in the synthesis of porous organic frameworks.
3. Enzyme inhibition: Further studies are needed to investigate the potential of 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole as an inhibitor of other enzymes.

Synthesis Methods

The synthesis of 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves the reaction of ethyl bromide with tetramethylthiuram disulfide, followed by the addition of sodium borohydride and boric acid. This reaction results in the formation of the boronate ester derivative of thiazole.

Scientific Research Applications

4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been used in various scientific research applications, including:
1. Medicinal chemistry: This compound has been investigated for its potential use in drug discovery and development. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment.
2. Organic synthesis: 4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been used as a building block in the synthesis of other organic compounds, such as heterocyclic compounds.
3. Material science: This compound has been used in the synthesis of porous organic frameworks, which have potential applications in gas storage and separation.

properties

IUPAC Name

4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2S/c1-6-8-9(16-7-13-8)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELDFPNOLIQNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

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